molecular formula C20H21N3O3S2 B2950700 N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 942002-48-4

N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2950700
CAS RN: 942002-48-4
M. Wt: 415.53
InChI Key: LHEUZQIFBOCKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPTES, and it has been studied for its unique properties that make it a promising candidate for cancer treatment.

Mechanism of Action

BPTES inhibits glutaminase activity by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of glutamine to glutamate, which is a critical step in cancer cell metabolism. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to grow and divide.
Biochemical and Physiological Effects:
BPTES has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce tumor growth in animal models. BPTES has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPTES in lab experiments is its specificity for glutaminase. This makes it a useful tool for studying the role of glutaminase in cancer cell metabolism. However, BPTES has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, BPTES is a challenging compound to synthesize, which could limit its availability for research purposes.

Future Directions

There are several future directions for research on BPTES. One area of research could focus on developing more efficient synthesis methods for BPTES, which could increase its availability for research purposes. Another area of research could focus on understanding the long-term effects of BPTES on human health. Additionally, researchers could explore the potential applications of BPTES in the treatment of other diseases, such as inflammatory diseases and metabolic disorders.

Synthesis Methods

The synthesis of BPTES involves several steps, including the reaction of benzo[d]thiazole-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-aminobenzenesulfonamide to form the BPTES compound. The synthesis of BPTES is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to grow and divide. This makes BPTES a promising candidate for cancer treatment, especially for cancers that are resistant to traditional chemotherapy.

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-18-19(12-16)27-13-21-18/h5-10,12-14H,2-4,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEUZQIFBOCKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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